Diethyl 2,2'-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate
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Overview
Description
Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate is a complex organic compound with a unique structure that includes a quinoline moiety, a pyridine ring, and diacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate typically involves multiple steps. One common method includes the reaction of 2-methylquinoline with a suitable pyridine derivative under specific conditions to form the intermediate product. This intermediate is then reacted with diethyl azanediyl diacetate to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Shares the quinoline moiety but lacks the additional functional groups.
Pyridine Derivatives: Similar in structure but with variations in the substituents on the pyridine ring.
Uniqueness
Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate is unique due to its combination of a quinoline moiety, a pyridine ring, and diacetate groups.
Properties
Molecular Formula |
C25H29N3O5 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)-[[6-[(2-methylquinolin-8-yl)oxymethyl]pyridin-2-yl]methyl]amino]acetate |
InChI |
InChI=1S/C25H29N3O5/c1-4-31-23(29)15-28(16-24(30)32-5-2)14-20-9-7-10-21(27-20)17-33-22-11-6-8-19-13-12-18(3)26-25(19)22/h6-13H,4-5,14-17H2,1-3H3 |
InChI Key |
NGYXHUKTIXUFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC1=NC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)C)CC(=O)OCC |
Origin of Product |
United States |
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